molecular formula C10H9NO3S B086081 4-hydroxynaphthalene-2-sulfonamide CAS No. 116-64-3

4-hydroxynaphthalene-2-sulfonamide

Katalognummer: B086081
CAS-Nummer: 116-64-3
Molekulargewicht: 223.25 g/mol
InChI-Schlüssel: UVUPYJHRUARFIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxynaphthalene-2-sulfonamide is an organic compound with the molecular formula C10H9NO3S. It is a derivative of naphthalene, featuring a sulfonamide group at the 2-position and a hydroxyl group at the 4-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 4-hydroxynaphthalene-2-sulfonamide typically involves the following steps:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-hydroxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The sulfonamide group can participate in substitution reactions, often facilitated by strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-hydroxynaphthalene-2-sulfonamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-hydroxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it can interfere with the binding of certain proteins, leading to the activation of pathways that reduce inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-hydroxynaphthalene-2-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound for diverse applications.

Eigenschaften

CAS-Nummer

116-64-3

Molekularformel

C10H9NO3S

Molekulargewicht

223.25 g/mol

IUPAC-Name

4-hydroxynaphthalene-2-sulfonamide

InChI

InChI=1S/C10H9NO3S/c11-15(13,14)8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H,(H2,11,13,14)

InChI-Schlüssel

UVUPYJHRUARFIM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N

Key on ui other cas no.

116-64-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.